molecular formula C11H17N3 B13951835 1-Methyl-4-(pyridin-2-ylmethyl)piperazine

1-Methyl-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B13951835
M. Wt: 191.27 g/mol
InChI Key: OQTGVUOABUAUIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-methyl-4-(2-pyridinylmethyl)- typically involves the reaction of N-methylpiperazine with 2-chloromethylpyridine hydrochloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-methyl-4-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Piperazine, 1-methyl-4-(2-pyridinylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1-methyl-4-(2-pyridinylmethyl)- is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

1-methyl-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)10-11-4-2-3-5-12-11/h2-5H,6-10H2,1H3

InChI Key

OQTGVUOABUAUIJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=N2

Origin of Product

United States

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